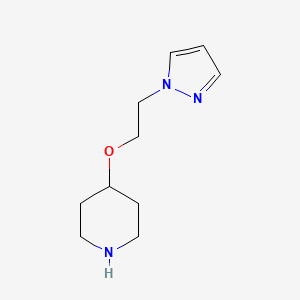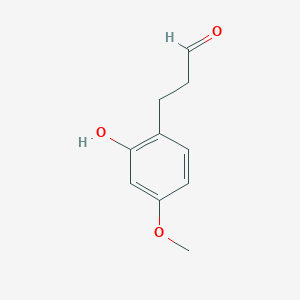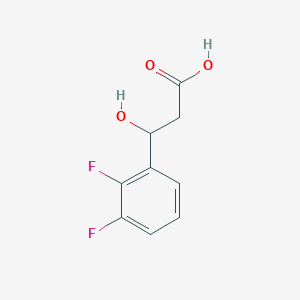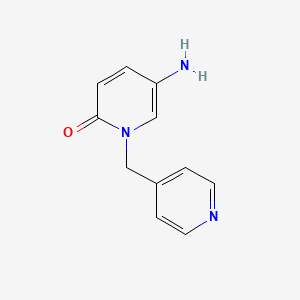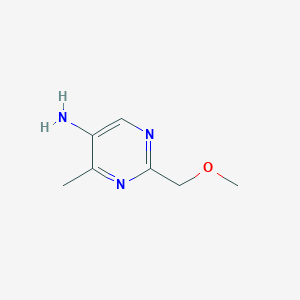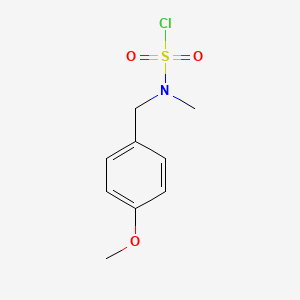
(4-Methoxybenzyl)(methyl)sulfamoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxybenzyl)(methyl)sulfamoyl chloride is an organic compound with the molecular formula C9H12ClNO3S It is a sulfamoyl chloride derivative, characterized by the presence of a methoxybenzyl group and a methyl group attached to the sulfamoyl chloride moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxybenzyl)(methyl)sulfamoyl chloride typically involves the reaction of (4-methoxybenzyl)methylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(4-Methoxybenzyl)methylamine+Chlorosulfonic acid→(4-Methoxybenzyl)(methyl)sulfamoyl chloride+HCl
The reaction is usually conducted at low temperatures to prevent decomposition and to achieve a high yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
(4-Methoxybenzyl)(methyl)sulfamoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by other nucleophiles, such as amines or alcohols, to form corresponding sulfamides or sulfamates.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: In the presence of water, this compound can hydrolyze to form (4-methoxybenzyl)methylamine and sulfur dioxide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfamide, while hydrolysis would produce (4-methoxybenzyl)methylamine.
科学的研究の応用
(4-Methoxybenzyl)(methyl)sulfamoyl chloride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Methoxybenzyl)(methyl)sulfamoyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved. For example, in enzyme inhibition studies, the compound may interact with the active site of the enzyme, leading to the formation of a covalent bond and subsequent inhibition of enzyme activity.
類似化合物との比較
Similar Compounds
- (4-Methoxybenzyl)sulfonyl chloride
- (4-Methoxybenzyl)(methyl)sulfamide
- (4-Methoxybenzyl)(methyl)sulfamate
Uniqueness
(4-Methoxybenzyl)(methyl)sulfamoyl chloride is unique due to the presence of both a methoxybenzyl group and a methyl group attached to the sulfamoyl chloride moiety. This structural feature imparts specific reactivity and properties that distinguish it from other similar compounds. For example, the methoxy group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds.
特性
分子式 |
C9H12ClNO3S |
|---|---|
分子量 |
249.72 g/mol |
IUPAC名 |
N-[(4-methoxyphenyl)methyl]-N-methylsulfamoyl chloride |
InChI |
InChI=1S/C9H12ClNO3S/c1-11(15(10,12)13)7-8-3-5-9(14-2)6-4-8/h3-6H,7H2,1-2H3 |
InChIキー |
BSJMPTUQUMTXLP-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC=C(C=C1)OC)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


